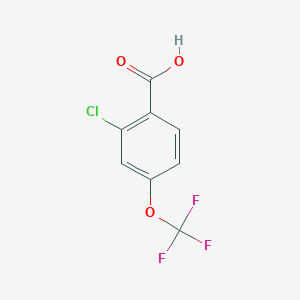

2-Chloro-4-(trifluoromethoxy)benzoic acid

Übersicht

Beschreibung

2-Chloro-4-(trifluoromethoxy)benzoic acid is a chemical compound with the CAS Number: 1261731-19-4 . It has a molecular weight of 240.57 and is typically in solid form .

Molecular Structure Analysis

The InChI code for 2-Chloro-4-(trifluoromethoxy)benzoic acid is 1S/C8H4ClF3O3/c9-6-3-4 (15-8 (10,11)12)1-2-5 (6)7 (13)14/h1-3H, (H,13,14) .Physical And Chemical Properties Analysis

2-Chloro-4-(trifluoromethoxy)benzoic acid is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Trifluoromethoxylation : A study by Duran-Camacho et al. (2021) describes the preparation of an isolable pyridinium trifluoromethoxide salt from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene. This salt acts as an effective trifluoromethoxide source for SN2 reactions to form trifluoromethyl ethers, highlighting a potential application in synthetic chemistry (Duran-Camacho et al., 2021).

Fluorescence Probes : Setsukinai et al. (2003) developed novel fluorescence probes, including 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, to detect highly reactive oxygen species. These compounds can differentiate various reactive oxygen species, indicating their utility in biological and chemical applications (Setsukinai et al., 2003).

Copolymerization Catalysts : Mayershofer, Nuyken, and Buchmeiser (2006) used benzoic acid derivatives, including a 4-(2-propoxy)-3-vinylphenyl ester, for synthesizing ruthenium-based catalysts. These catalysts facilitate cyclopolymerization of 1,6-heptadiynes, suggesting applications in polymer synthesis (Mayershofer et al., 2006).

Environmental and Biological Applications

Photodecomposition Studies : Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, including the decomposition of 4-chlorobenzoic acid to benzoic acid. This research has implications for environmental studies on pollutant degradation (Crosby & Leitis, 1969).

Plant Growth Regulators : Pybus, Smith, Wain, and Wightman (1959) explored the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids as plant growth regulators. This includes insights into how chlorine substitution affects plant growth-promoting activity (Pybus et al., 1959).

Synthesis of Aniline Derivatives : Feng and Ngai (2016) presented a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives using trifluoromethoxy benzoate. These derivatives are valuable in the development of pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Analytical and Material Science Applications

Water Purification Research : Matthews (1990) researched the use of benzoic acid in near-UV illuminated suspensions of titanium dioxide for water purification, highlighting a potential application in environmental remediation (Matthews, 1990).

Crystal Structure Analysis : Oruganti et al. (2017) studied the molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid, revealing insights into halogen bonds' role in crystal structures. This research is relevant to material science and pharmaceutical development (Oruganti et al., 2017).

Thermodynamic Studies : Reschke, Zherikova, Verevkin, and Held (2016) conducted a thermodynamic study of benzoic acid and chlorobenzoic acids, crucial for pharmaceutical process design (Reschke et al., 2016).

Safety and Hazards

The safety information available indicates that 2-Chloro-4-(trifluoromethoxy)benzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-chloro-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEFBVAQKLROPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(trifluoromethoxy)benzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11Z)-N-(3-chlorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2599495.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2599499.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide](/img/structure/B2599500.png)

![5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2599504.png)

![N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2599513.png)